

Structure-activity relationship (SAR) studies of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate derivatives.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1271436

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Comparative Analysis of Substituted β -Keto Ester Derivatives as Potential Antibacterial Agents

A comprehensive analysis of the structure-activity relationship (SAR) for a series of β -keto ester derivatives reveals significant potential for their development as antibacterial agents. This guide provides an objective comparison of the antibacterial performance of these compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals. The core of this analysis is based on the findings from a study that synthesized and evaluated a series of β -keto ester analogues for their efficacy against various pathogenic bacteria.

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy of a series of synthesized β -keto ester analogues was quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several human and plant pathogenic bacteria. The results indicate that specific substitutions on the phenyl ring significantly influence the antibacterial activity. Notably, compounds with a trifluoromethyl group at the ortho position and a bromine atom at the ortho position on the phenyl ring demonstrated the most promising activity against the tested bacterial strains.

Table 1: Antibacterial Activity (MIC in mg/mL) of β -Keto Ester Derivatives

Compound ID	Phenyl Substitution	Pseudomonas aeruginosa (ATCC 19429)	Staphylococcus aureus (ATCC 29737)	Pseudomonas syringae (MF547632)	Agrobacterium tumefaciens (ATCC 19358)
1	Unsubstituted	> 0.63	0.63	0.63	0.32
2	2-F	ND	5.00	0.63	2.50
3	4-OCH ₃	ND	ND	ND	5.00
4	4-NO ₂	> 0.63	0.63	> 0.63	0.63
5	2-Cl	> 0.63	0.63	> 0.63	0.63
6	2-CF ₃	0.32	2.50	0.63	5.00
7	2,4-diCl	> 0.63	0.63	> 0.63	0.63
8	2-Br	0.63	5.00	0.32	2.50
Kanamycin (µg/mL)	-	10.00	10.00	10.00	10.00
ND: Not Detected					

Table 2: Bactericidal Activity (MBC in mg/mL) of β -Keto Ester Derivatives

Compound ID	Phenyl Substitution	Pseudomonas aeruginosa (ATCC 19429)	Staphylococcus aureus (ATCC 29737)	Pseudomonas syringae (MF547632)	Agrobacterium tumefaciens (ATCC 19358)
1	Unsubstituted	> 5.00	5.00	5.00	2.50
2	2-F	ND	5.00	2.50	2.50
3	4-OCH ₃	ND	ND	ND	5.00
4	4-NO ₂	> 5.00	5.00	> 5.00	5.00
5	2-Cl	> 5.00	5.00	> 5.00	5.00
6	2-CF ₃	2.50	2.50	5.00	5.00
7	2,4-diCl	> 5.00	5.00	> 5.00	5.00
8	2-Br	5.00	5.00	2.50	2.50

ND: Not
Detected

Experimental Protocols

Synthesis of β -Keto Ester Derivatives

The synthesis of the β -keto ester analogues was achieved through a multi-step process. Initially, commercially available phenylacetic acid derivatives were activated using 4-dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane at 0 °C. This was followed by a condensation reaction with Meldrum's acid at room temperature overnight to yield the corresponding intermediates. The final β -keto esters were obtained by refluxing these intermediates in tert-butanol.^{[1][2]}

Antibacterial Activity Assay (MIC and MBC Determination)

The antibacterial activity of the synthesized compounds was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum

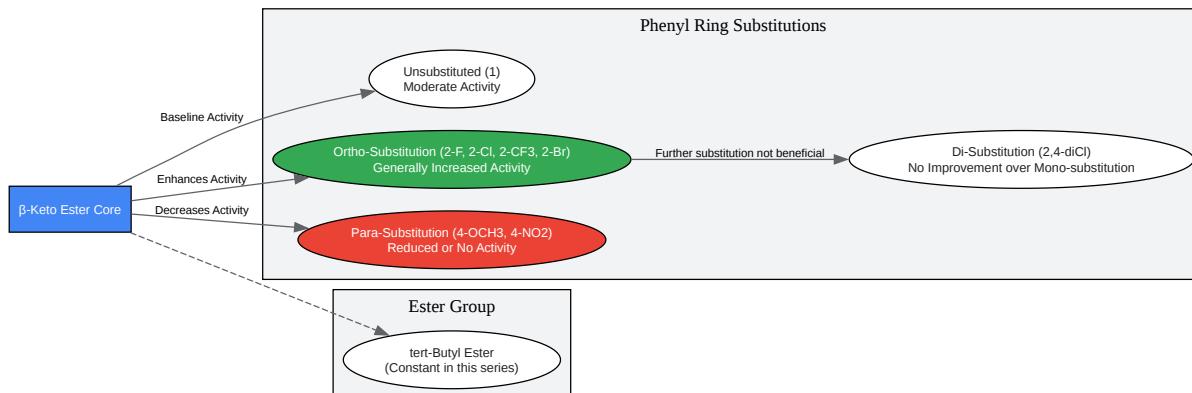
Bactericidal Concentration (MBC).[3]

- Bacterial Strains: The tested human pathogenic bacteria were *Pseudomonas aeruginosa* (ATCC 19429) and *Staphylococcus aureus* (ATCC 29737). The phytopathogenic bacteria used were *Pseudomonas syringae* (MF547632) and *Agrobacterium tumefaciens* (ATCC 19358).[3]
- Inoculum Preparation: Bacterial cultures were diluted to a final concentration of 1.5×10^8 CFU/mL.[3]
- Serial Dilution: The β -keto ester compounds were serially diluted in 96-well microplates to achieve a range of concentrations.[3]
- Incubation: The microplates were incubated for 24 hours at 37 °C for human pathogens and 28 °C for phytopathogens.[3]
- MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
- MBC Determination: To determine the MBC, aliquots from the wells with no visible growth were plated on nutrient agar and incubated for 24 hours. The MBC was defined as the lowest concentration that resulted in a $\geq 99.9\%$ reduction in the initial inoculum.

Visualizations

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the key structural modifications and their impact on the antibacterial activity of the β -keto ester derivatives.

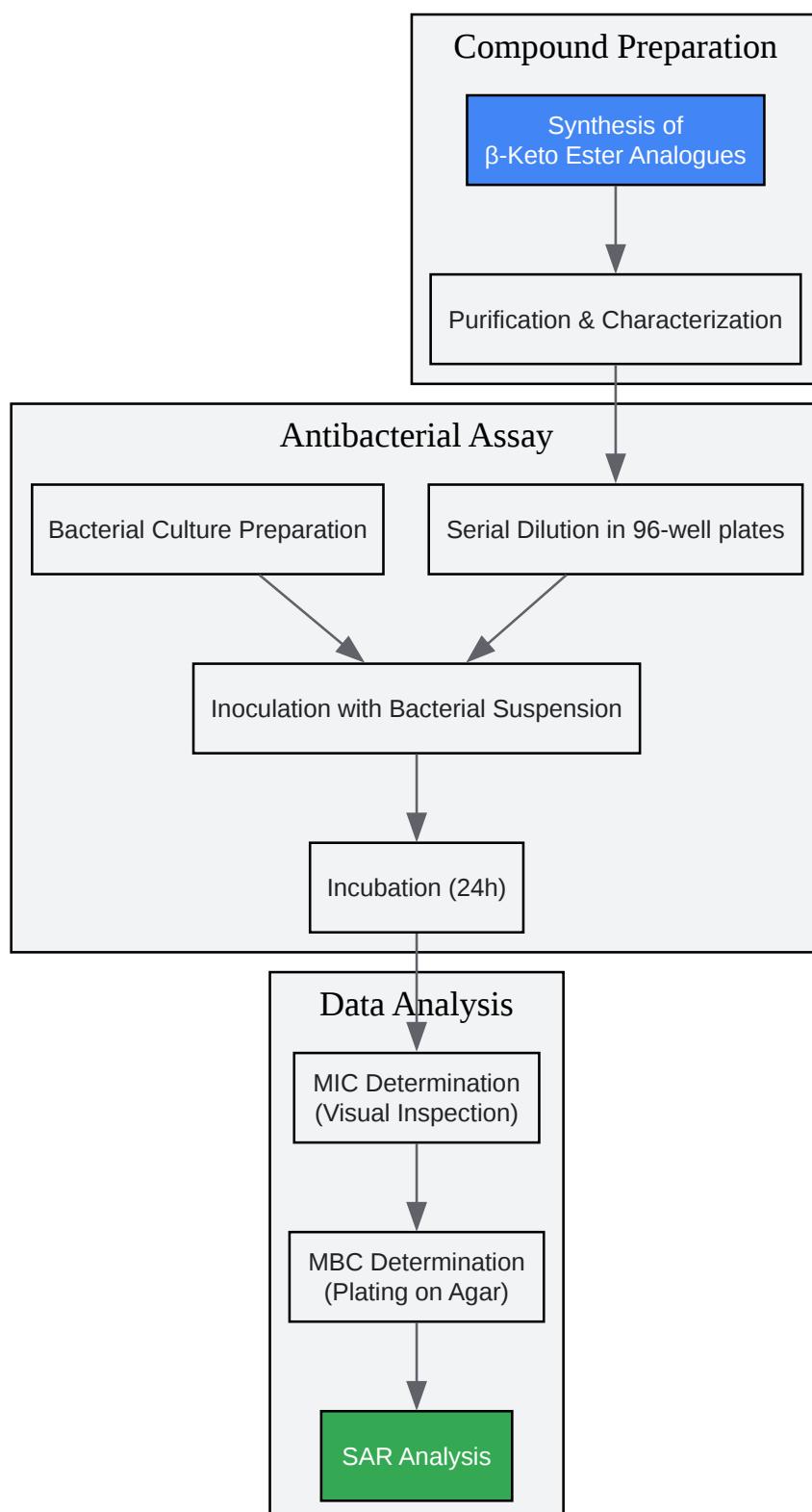


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Caption: SAR of β -keto esters showing the influence of phenyl ring substitutions.

Experimental Workflow for Antibacterial Screening

The systematic workflow for evaluating the antibacterial properties of the synthesized compounds is depicted below.



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Caption: Workflow for the synthesis and antibacterial evaluation of β -keto esters.

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